molecular formula C16H16N2O3S B2482009 1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide CAS No. 1797696-94-6

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide

Cat. No.: B2482009
CAS No.: 1797696-94-6
M. Wt: 316.38
InChI Key: PFAGVEXEBHJLFB-UHFFFAOYSA-N
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Description

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Sulfonamide Formation: The methanesulfonamide group can be introduced by reacting the benzoxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reaction: The final step involves the substitution of the hydrogen atom on the benzoxazole ring with the 2,3-dimethylphenyl group using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide
  • 1-(1,2-benzoxazol-3-yl)-N-(2-methylphenyl)methanesulfonamide
  • 1-(1,2-benzoxazol-3-yl)-N-(3-methylphenyl)methanesulfonamide

Uniqueness

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide is unique due to the presence of the 2,3-dimethylphenyl group, which may impart specific steric and electronic properties that influence its reactivity and biological activity.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-6-5-8-14(12(11)2)18-22(19,20)10-15-13-7-3-4-9-16(13)21-17-15/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAGVEXEBHJLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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